molecular formula C8H5BrN2O2 B11867569 2-Bromo-7-nitro-1H-indole

2-Bromo-7-nitro-1H-indole

Cat. No.: B11867569
M. Wt: 241.04 g/mol
InChI Key: NRUKEAKNDSXRDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-nitro-1H-indole typically involves the bromination and nitration of indole derivatives. One common method is the bromination of 7-nitroindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often require careful control of temperature and reaction time to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in high purity suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-nitro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine, acetic acid, dichloromethane.

    Nitration: Nitric acid, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Substitution Products: Indole derivatives with various substituents replacing the bromine atom.

    Reduction Products: 2-Bromo-7-amino-1H-indole.

    Oxidation Products: Various oxidized indole derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-7-nitro-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-nitro-1H-indole is unique due to the presence of both bromine and nitro functional groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-bromo-7-nitro-1H-indole

InChI

InChI=1S/C8H5BrN2O2/c9-7-4-5-2-1-3-6(11(12)13)8(5)10-7/h1-4,10H

InChI Key

NRUKEAKNDSXRDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)Br

Origin of Product

United States

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